N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a hydrazinyl group, a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the hydrazinyl group through a hydrazination reaction. The final step involves the coupling of the pyridine derivative with 4-methylbenzoyl chloride under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazones.
Scientific Research Applications
N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide exerts its effects involves interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can trigger various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-benzamide
- N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-chlorobenzamide
Uniqueness
N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-4-6-13(7-5-11)15(21)19-14(16(22)20-17)9-12-3-2-8-18-10-12/h2-10H,17H2,1H3,(H,19,21)(H,20,22)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINHQSGICMFTIA-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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